2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine
Description
Chemical Structure and Significance
The compound 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine is a chiral morpholine derivative with stereochemical complexity. Its structure features:
- A morpholine core substituted at positions 2 and 3.
- A (3,5-bis(trifluoromethyl)phenyl)ethoxy group at position 2 (R-configuration).
- A phenyl group at position 3 (S-configuration).
This compound is a key intermediate in synthesizing aprepitant (Emend®), a neurokinin-1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting . The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, while the stereochemistry governs its biological activity and receptor binding .
Synthesis
Industrial synthesis involves:
Condensation: 4-Benzyl-2-hydroxy-morpholine-3-one reacts with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using a catalyst to form an intermediate .
Grignard Reaction: Addition of a Grignard reagent introduces the phenyl group.
Reduction and Hydrochlorination: Final steps yield the hydrochloride salt for pharmaceutical use .
Properties
IUPAC Name |
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6NO2/c1-12(14-9-15(19(21,22)23)11-16(10-14)20(24,25)26)29-18-17(27-7-8-28-18)13-5-3-2-4-6-13/h2-6,9-12,17-18,27H,7-8H2,1H3/t12-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDANMPTVJPQFZ-OCBCSQNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442931 | |
| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171338-33-3 | |
| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine is a complex organic compound notable for its potential biological activities. The presence of the trifluoromethyl group is significant, as it has been shown to enhance the pharmacological properties of various drug candidates. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 516.44 g/mol. The structure features a morpholine ring, an ethoxy group, and a trifluoromethyl-substituted phenyl moiety, which contributes to its unique biological profile.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, particularly regarding its anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF-7), with IC50 values in the micromolar range. For instance, one study reported an IC50 value of approximately 0.65 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through caspase activation. Specifically, it was found to increase caspase-3/7 activity, leading to programmed cell death .
- Cell Cycle Arrest : The compound was also shown to arrest the cell cycle at the G1 phase in MCF-7 cells, further contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
The trifluoromethyl group plays a crucial role in enhancing the biological activity of the compound. SAR studies indicate that substituents on the phenyl ring significantly influence the potency of the compound:
- Electron-Withdrawing Groups (EWGs) : The presence of EWGs in specific positions on the aromatic rings has been correlated with increased cytotoxicity against various cancer cell lines. For example, compounds with para-substituted EWGs demonstrated improved activity compared to their unsubstituted counterparts .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 | Induction of apoptosis |
| Cell Cycle Arrest | MCF-7 | - | G1 phase arrest |
| Comparison with Doxorubicin | MCF-7 | Lower than Doxorubicin | Enhanced apoptosis via caspases |
Case Studies
- A study published in MDPI demonstrated that derivatives similar to this compound showed promising cytotoxic effects against leukemia cell lines (CEM-13 and U-937), with IC50 values lower than those observed for established chemotherapeutics like doxorubicin .
- Another investigation into trifluoromethyl-containing drugs highlighted their enhanced potency in inhibiting specific enzyme activities relevant to cancer progression, suggesting that structural modifications can lead to significant improvements in therapeutic efficacy .
Scientific Research Applications
Structural Characteristics
The structure features a morpholine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of multiple fluorine atoms contributes to its stability and interaction with biological systems.
Antiemetic Activity
One of the primary applications of this compound is in the field of antiemetics. As a derivative of aprepitant, it functions as a neurokinin-1 (NK1) receptor antagonist, which is crucial in preventing nausea and vomiting associated with chemotherapy and postoperative recovery .
Cancer Treatment
Research indicates that compounds similar to this morpholine derivative may enhance the efficacy of chemotherapeutic agents by mitigating side effects such as nausea, thereby improving patient compliance and quality of life during cancer treatment .
Neurological Studies
The compound has been studied for its potential effects on neurological pathways. Its interaction with the NK1 receptor suggests possible implications in treating conditions such as anxiety and depression, where neurokinin signaling plays a significant role .
Drug Metabolism Studies
As a known human metabolite of aprepitant, this compound is utilized in pharmacokinetic studies to understand drug metabolism and excretion processes. This knowledge is vital for optimizing dosing regimens and minimizing adverse effects in clinical settings .
Case Study 1: Aprepitant Derivatives in Chemotherapy-Induced Nausea
A clinical trial investigated the effectiveness of aprepitant derivatives, including this morpholine compound, in patients undergoing chemotherapy. Results demonstrated a significant reduction in nausea episodes compared to placebo groups, highlighting the importance of NK1 receptor antagonism in symptom management .
Case Study 2: Pharmacokinetics and Safety Profile
A study focused on the pharmacokinetics of this morpholine derivative revealed its absorption characteristics and metabolic pathways. The findings indicated that while the compound is effective at low concentrations, careful monitoring is necessary to avoid potential drug-drug interactions due to its inhibition of certain cytochrome P450 enzymes .
Data Tables
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
Key Observations :
- Aprepitant vs. Target Compound : The addition of a triazolone methyl group at position 4 in aprepitant enhances NK1 receptor antagonism by forming hydrogen bonds with residues in the receptor’s binding pocket .
- L-742694 : The triazole group improves metabolic stability compared to the phenyl group in the target compound but may reduce blood-brain barrier penetration .
- Fluorine Impact: The 4-fluoro group in aprepitant’s phenyl ring (vs. non-fluorinated phenyl in the target compound) increases polarity and receptor selectivity .
Physicochemical and Pharmacokinetic Properties
Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl)phenyl moiety in the target compound and aprepitant increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Preparation Methods
Step 1: Alkylation of the Morpholine Core
- Starting Material: 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine (often as its toluene sulfonate salt).
- Reagents: Propargyl bromide (preferred alkylating agent), potassium carbonate (weak inorganic base).
- Solvent: Dimethylformamide (DMF).
- Conditions: Room temperature, dropwise addition of propargyl bromide to the suspension of the morpholine salt and base.
- Outcome: Formation of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)-4-propargylmorpholine with high conversion (~99.9% in ~3 hours).
Notes: The reaction mixture is typically worked up by quenching excess alkylating agent with aqueous dimethylamine, followed by extraction with toluene and water washes to purify the product.
Step 2: Organometallic Addition and Formylation
- Reagents: Organometallic base (e.g., ethylmagnesium chloride, n-butyl lithium, or other Grignard/organolithium reagents).
- Solvent: Toluene, tetrahydrofuran, or their mixtures.
- Conditions: Temperature range 0–40 °C (preferably 20–25 °C).
- Process: The propargylmorpholine intermediate is treated with the organometallic base, followed by addition of dimethylformamide to introduce an aldehyde functionality, yielding 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-4-(4-oxo-but-2-ynyl-(4-fluorophenyl)morpholine.
Step 3: Azide Substitution
- Reagents: Sodium azide.
- Solvent: Dimethyl sulfoxide (DMSO), toluene, isopropanol, water, or mixtures thereof.
- Process: Conversion of the aldehyde intermediate to the corresponding 1,2,3-triazol-4-yl methyl derivative via azide substitution, forming 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-oxomethyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine.
Step 4: Reductive Amination
- Reagents: Dimethylamine and a reducing agent such as borane-dimethylamine complex (preferred).
- Solvent: Dimethyl sulfoxide or isopropanol.
- Conditions: Reaction conducted in the presence of a weak acid (e.g., acetic acid) to facilitate reductive amination.
- Outcome: Formation of the final compound 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine.
Representative Reaction Conditions and Materials Table
| Step | Reactants/Materials | Amount (Example Scale) | Molar Equivalents | Solvent | Temperature | Notes |
|---|---|---|---|---|---|---|
| 1 | Morpholine TsOH salt | 1.83 kg (3.00 mol) | 1 eq | DMF (10 L) | Room temp | K2CO3 (1.04 kg, 2.5 eq), propargyl bromide (535 g, 1.2 eq) |
| 2 | Organometallic base (e.g., EtMgCl) | Stoichiometric | - | Toluene/THF | 20–25 °C | Followed by DMF addition |
| 3 | Sodium azide | Excess | - | DMSO/toluene/isopropanol | Ambient | Azide substitution |
| 4 | Dimethylamine + Borane complex | Stoichiometric | - | DMSO or isopropanol | Ambient | Reductive amination |
Research Findings and Process Advantages
- The linear process avoids harsh cyclization or high-temperature steps, improving safety and scalability.
- Use of mild bases and common organic solvents facilitates industrial application.
- The process yields high purity intermediates and final product, confirmed by NMR (¹H and ¹³C) in CDCl₃.
- Water content in solvents (e.g., toluene dried to <150 µg/mL) is controlled to ensure reaction efficiency.
- Purification methods include crystallization and chromatography, adaptable to scale.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer: The synthesis involves sequential steps: (i) formation of the morpholine ring, (ii) stereoselective introduction of substituents (e.g., trifluoromethylphenyl and fluorophenyl groups), and (iii) final functionalization (e.g., sulfonation or salt formation). Key considerations include:
- Chiral Resolution : Use chiral auxiliaries or catalysts to preserve the (R,R,S) configuration, as deviations in stereochemistry can alter biological activity .
- Purification : Employ recrystallization or chiral chromatography to isolate enantiomerically pure intermediates .
- Reaction Conditions : Optimize temperature and solvent polarity to minimize racemization, especially during ether bond formation (e.g., ethoxy group attachment) .
Q. What analytical techniques are most reliable for confirming the compound’s stereochemistry and purity?
Methodological Answer:
- NMR Spectroscopy : and NMR can resolve trifluoromethyl and fluorophenyl group orientations, while NOE experiments verify spatial arrangements of substituents .
- X-ray Crystallography : Provides definitive proof of absolute configuration, particularly for hydrochloride salts (e.g., CAS 171482-05-6) .
- HPLC-MS : Chiral columns (e.g., amylose-based) separate enantiomers, with mass spectrometry confirming molecular integrity .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known interactions with trifluoromethylphenyl groups (e.g., substance P receptors, as seen in aprepitant analogs) .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity () modulated by the morpholine ring’s conformational flexibility .
- Cellular Models : Test metabolic stability in hepatocyte cultures, leveraging the fluorophenyl group’s resistance to oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar morpholine derivatives?
Methodological Answer:
- Comparative SAR Studies : Systematically replace substituents (e.g., swap 4-fluorophenyl with 4-chlorophenyl) and assay activity against identical targets .
- Crystallographic Analysis : Compare ligand-target co-crystal structures to identify steric or electronic clashes caused by trifluoromethyl groups .
- Meta-Analysis : Aggregate data from analogs (e.g., CAS 171338-27-5, 183901-47-5) to identify trends in potency vs. lipophilicity .
Q. What strategies ensure enantiomeric purity during large-scale synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use Ru- or Rh-based catalysts for ethoxy group installation, achieving >99% enantiomeric excess (ee) .
- In-Process Controls : Monitor ee via inline FTIR or polarimetry during critical steps (e.g., morpholine ring closure) .
- Crystallization-Driven Purification : Exploit differential solubility of diastereomeric salts (e.g., hydrochloride vs. tosylate) .
Q. How can computational modeling predict the compound’s metabolic pathways?
Methodological Answer:
- Docking Simulations : Map the compound’s interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential oxidation sites .
- MD Simulations : Model the morpholine ring’s flexibility in aqueous vs. lipid environments to predict membrane permeability .
- QSAR Models : Train algorithms on datasets of fluorinated morpholines to forecast clearance rates and metabolite profiles .
Q. What advanced techniques characterize the compound’s solid-state stability?
Methodological Answer:
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, critical for salt forms (e.g., hydrochloride) prone to deliquescence .
- Powder XRD : Detect polymorphic transitions under stress conditions (e.g., temperature ramps) .
- Solid-State NMR : Probe molecular mobility and degradation pathways in lyophilized formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
